![molecular formula C19H20Cl3N3OS B1226209 N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)
N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide is a member of thioureas.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Condensed Triazines and Triazoles : N-(Dichlormethylen)benzamid, a related compound, reacts with 2-Aminochinolin to produce N-Benzoylguanidin-Derivat and condensed Oxo-s-triazin. This demonstrates its use in synthesizing various triazines and triazoles, which are essential in chemical research and industry (Reimlinge, Billiau, & Lingier, 1976).
Electrophysiological Activity Studies : Similar N-substituted benzamides have been studied for their electrophysiological activity, indicating potential for exploring cardiac applications (Morgan et al., 1990).
Crystal Structure Studies : Research on closely related benzamides crystallizing as ethanol monosolvates helps in understanding molecular interactions and crystallography (Chinthal et al., 2020).
Biological Studies and Characterization : Derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been characterized and studied for their biological activities, indicating a potential for similar studies on N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide (Karanth et al., 2019).
Radioimmunoassay Development : Compounds like N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐ 5‐ethyl sulfonyl benzamide, developed for radioimmunoassay of related compounds, suggest potential applications in diagnostic research (Cardoso & Pradelles, 1982).
Antimicrobial and Antifungal Studies
Antimicrobial Activity : New derivatives, such as fused thiazolo[3,2-b]triazine, have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).
Evaluation of Novel Triazole Derivatives : Synthesis and evaluation of novel 1,2,4-triazole derivatives provide insight into their potential antimicrobial properties, which could be relevant for similar benzamide compounds (Mange et al., 2013).
Synthesis of Novel Compounds and Their Applications
Neuroleptic Activity Studies : Benzamides of N,N-disubstituted ethylenediamines and their neuroleptic activity showcase the potential of related benzamide compounds in pharmaceutical research (Iwanami et al., 1981).
Quinazolinone Derivatives : Synthesis of derivatives like 2-Ethoxycarbonylalkyl-1-substituted-4 (1H)-quinazolinones demonstrates the compound's role in creating novel biologically active molecules (Ozaki, Yamada, & Oine, 1983).
Antimicrobial Evaluation of s-Triazine Derivatives : The study of trisubstituted s-triazine derivatives based on various functional groups, including their antimicrobial evaluation, indicates potential areas of application for the compound (Jain et al., 2013).
Green Chemistry and Eco-Friendly Synthesis
Green Synthesis of Carboxamides : The green synthesis approach to creating N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides demonstrates environmentally friendly methods that could be applied to related compounds (Horishny & Matiychuk, 2020).
Biological Activities of Novel Compounds : The design and synthesis of novel thiopyrimidine-glucuronide compounds with significant biological activities showcase the potential for discovering new pharmacologically active substances (Wanare, 2022).
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids : Hydrolytic transformations of related compounds under specific conditions indicate potential for synthesizing new bioactive molecules (Rudyakova et al., 2006).
Propriétés
Formule moléculaire |
C19H20Cl3N3OS |
|---|---|
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(2,4,6-trimethylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3OS/c1-11-9-12(2)15(13(3)10-11)23-18(27)25-17(19(20,21)22)24-16(26)14-7-5-4-6-8-14/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,27) |
Clé InChI |
GMUWTCFDEBOQKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)C |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



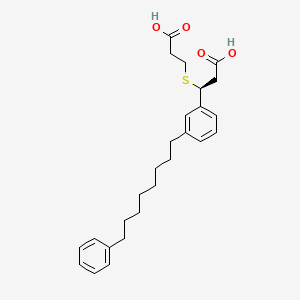
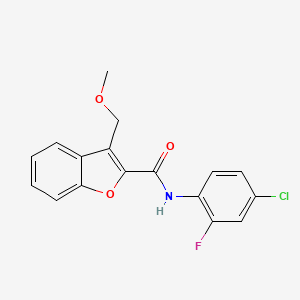
![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)
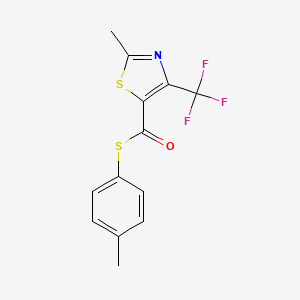
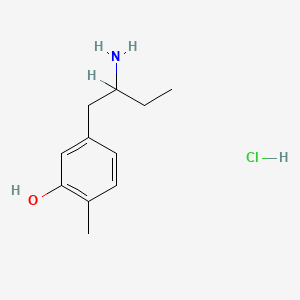
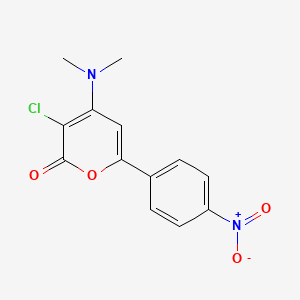
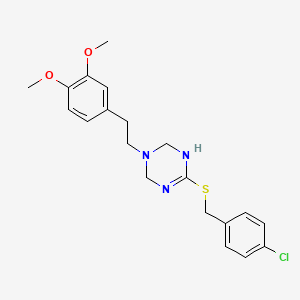
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)

![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
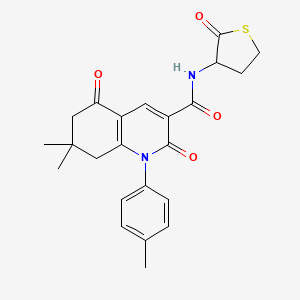
![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate](/img/structure/B1226151.png)